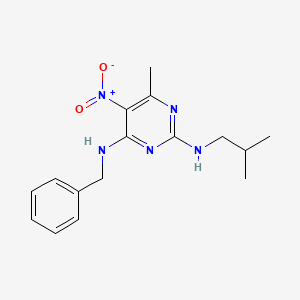

N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes the class or family of compounds it belongs to, based on its functional groups .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler precursors. The synthesis analysis of a compound includes the study of these reactions, their conditions, and the yield of the product .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. It’s usually determined using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications

Inhibition of Enzymes and Antitumor Activity

Research on compounds with similar structures, such as nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, has shown significant activity as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, as well as antitumor agents against methotrexate-resistant murine reticulosarcoma. These compounds exhibit potent inhibitory activity against DHFR, a key enzyme in the folate metabolism pathway, suggesting potential applications in the development of new therapeutic agents for treating opportunistic infections and cancer (Robson et al., 1997).

Nucleoside Transport Protein Inhibition

Studies on C8-alkylamine-substituted purines have explored their role as inhibitors for nucleoside transport proteins, particularly ENT1. These findings highlight the importance of structural modifications in enhancing affinity for transport proteins, potentially leading to the development of drugs that can regulate nucleoside transport and address diseases related to nucleoside metabolism imbalances (Tromp et al., 2005).

Antiproliferative Activity

The synthesis and antiproliferative activity of related compounds, such as 2,6-diamino-9-benzyl-9-deazapurine, have been explored for their effects on cell growth inhibition. These studies provide insights into the design of new compounds with potential applications in cancer research, highlighting the significance of structural modifications for achieving desired biological activities (Otmar et al., 2004).

Precursors for Functionalized Nitroenamines

Research on the synthesis of functionalized nitroenamines demonstrates the utility of certain nitropyrimidines as precursors for generating compounds with diverse applications in organic synthesis. These studies suggest potential routes for the synthesis of complex molecules from simpler pyrimidine derivatives, opening pathways for the development of new materials and pharmaceuticals (Nishiwaki et al., 2000).

Corrosion Inhibition

Research on novel bis Schiff's bases, including derivatives of benzene-1,4-diamine, has explored their application as corrosion inhibitors for mild steel. These findings highlight the potential of pyrimidine derivatives in materials science, particularly in protecting metals from corrosive environments, which is crucial for industrial applications (Singh & Quraishi, 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-N-benzyl-6-methyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-11(2)9-18-16-19-12(3)14(21(22)23)15(20-16)17-10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYEPFYQKGMHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC(C)C)NCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-benzyl-N2-isobutyl-6-methyl-5-nitropyrimidine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)

![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)

![2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894860.png)

![3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2894868.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)